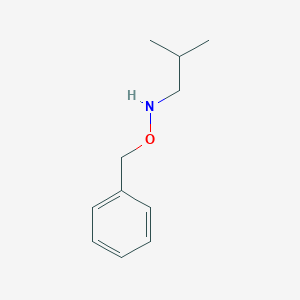

O-Benzyl-N-isobutylhydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Benzyl-N-isobutylhydroxylamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

O-Benzyl-N-isobutylhydroxylamine has been investigated for its potential anticancer effects. Studies have shown that hydroxylamines can inhibit the activity of certain enzymes involved in cancer progression, such as acetylcholinesterase. For instance, derivatives of hydroxylamines have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that hydroxylamines can improve cognitive function and treat central nervous system disorders by modulating neurotransmitter levels. This is particularly relevant in conditions like Alzheimer's disease, where acetylcholine levels are diminished due to increased acetylcholinesterase activity .

Polymer Science

2.1 Antipolymerant Applications

In polymer chemistry, this compound is utilized as an antipolymerant agent. It effectively inhibits the polymerization of monomers, such as styrene, during processing and storage. This application is crucial in industries dealing with hydrocarbon compositions where unwanted polymer formation can lead to fouling and increased maintenance costs . The combination of naphthoquinones with hydroxylamines like this compound has shown enhanced efficacy in preventing polymerization compared to individual components .

Synthesis and Structure-Activity Relationship

3.1 Synthesis Methods

The synthesis of this compound typically involves modifications of established methods such as the Gabriel amine synthesis, which allows for the introduction of hydroxylamine functionalities into various organic frameworks . Understanding the structure-activity relationship (SAR) is essential for optimizing its effectiveness in medicinal applications.

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of various hydroxylamine derivatives on A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the benzene ring significantly influenced anticancer activity, highlighting the importance of structural modifications in drug design .

- Polymer Inhibition Study : Research demonstrated that the combination of naphthoquinones and hydroxylamines resulted in a synergistic effect in inhibiting polymer formation during the processing of styrene-based materials. This finding suggests that this compound could be crucial in enhancing the stability and quality of polymer products .

Propriétés

Formule moléculaire |

C11H17NO |

|---|---|

Poids moléculaire |

179.26 g/mol |

Nom IUPAC |

2-methyl-N-phenylmethoxypropan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-10(2)8-12-13-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

Clé InChI |

PBRIFGDRQYNYBX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CNOCC1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.